molecular formula C14H19N3O4 B2440247 tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate CAS No. 2034297-79-3

tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B2440247
CAS No.: 2034297-79-3
M. Wt: 293.323
InChI Key: ABMUIDJNVKLUFZ-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyran ring, a pyrimidine ring, and a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is unique due to its combination of three distinct ring structures, which confer specific biological activities and pharmacokinetic properties. Its ability to selectively inhibit PDE9A and elevate cGMP levels in the brain makes it a promising candidate for the treatment of cognitive disorders .

Properties

IUPAC Name

oxan-4-yl 3-pyrimidin-4-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c18-14(21-11-3-7-19-8-4-11)17-6-2-12(9-17)20-13-1-5-15-10-16-13/h1,5,10-12H,2-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMUIDJNVKLUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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